molecular formula C5H11ClO2S B3370530 Pentane-3-sulfonyl chloride CAS No. 42603-81-6

Pentane-3-sulfonyl chloride

Cat. No.: B3370530
CAS No.: 42603-81-6
M. Wt: 170.66 g/mol
InChI Key: CVTFMAWCVJKVHP-UHFFFAOYSA-N
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Description

Pentane-3-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the third carbon of a pentane chain. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

Pentane-3-sulfonyl chloride is involved in various biochemical reactions. It can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with aromatic compounds. It can react with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stored at 4 degrees Celsius for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentane-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pentane-3-sulfonic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases:

C5H11SO3H+SOCl2C5H11SO2Cl+SO2+HCl\text{C5H11SO3H} + \text{SOCl2} \rightarrow \text{C5H11SO2Cl} + \text{SO2} + \text{HCl} C5H11SO3H+SOCl2→C5H11SO2Cl+SO2+HCl

Industrial Production Methods: In industrial settings, continuous flow protocols are often employed for the synthesis of sulfonyl chlorides. These methods offer better control over reaction parameters and improve safety by minimizing the risk of thermal runaway. For instance, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination of disulfides and thiols has been reported .

Chemical Reactions Analysis

Types of Reactions: Pentane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles such as water, alcohols, and amines. For example, reaction with ammonia (NH3) yields the corresponding sulfonamide:

C5H11SO2Cl+NH3C5H11SO2NH2+HCl\text{C5H11SO2Cl} + \text{NH3} \rightarrow \text{C5H11SO2NH2} + \text{HCl} C5H11SO2Cl+NH3→C5H11SO2NH2+HCl

    Hydrolysis: In the presence of water, this compound hydrolyzes to form pentane-3-sulfonic acid and hydrochloric acid:

C5H11SO2Cl+H2OC5H11SO3H+HCl\text{C5H11SO2Cl} + \text{H2O} \rightarrow \text{C5H11SO3H} + \text{HCl} C5H11SO2Cl+H2O→C5H11SO3H+HCl

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for the conversion of sulfonic acids to sulfonyl chlorides.

    Ammonia (NH3): Used for the formation of sulfonamides.

    Water (H2O): Used for hydrolysis reactions.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

Pentane-3-sulfonyl chloride is utilized in various scientific research applications:

Comparison with Similar Compounds

    Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity.

    Benzenesulfonyl Chloride (C6H5SO2Cl): An aromatic sulfonyl chloride used in similar applications.

    Toluene-4-sulfonyl Chloride (C7H7SO2Cl): Another aromatic sulfonyl chloride with applications in organic synthesis.

Uniqueness: Pentane-3-sulfonyl chloride is unique due to its aliphatic structure, which provides different reactivity and solubility properties compared to aromatic sulfonyl chlorides. This makes it suitable for specific applications where aliphatic sulfonyl chlorides are preferred .

Properties

IUPAC Name

pentane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTFMAWCVJKVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42603-81-6
Record name pentane-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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